molecular formula C11H14N3O4P B3088253 N4-Phenyl-2,4-pyridinediamine phosphate CAS No. 1184185-05-4

N4-Phenyl-2,4-pyridinediamine phosphate

Cat. No.: B3088253
CAS No.: 1184185-05-4
M. Wt: 283.22 g/mol
InChI Key: LEWAAQHWNBBZPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N4-Phenyl-2,4-pyridinediamine phosphate is a chemical compound with the molecular formula C11H14N3O4P. It is a phosphoric acid compound with N4-phenyl-2,4-pyridinediamine in a 1:1 ratio . This compound is known for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

The synthesis of N4-Phenyl-2,4-pyridinediamine phosphate involves several steps. One common method includes the reaction of 2,4-diaminopyridine with phenyl isocyanate to form N4-phenyl-2,4-pyridinediamine. This intermediate is then reacted with phosphoric acid to yield the final product . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Chemical Reactions Analysis

N4-Phenyl-2,4-pyridinediamine phosphate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: It can undergo substitution reactions where the phenyl group or the pyridine ring is substituted with other functional groups.

    Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents. The reactions are often carried out under controlled temperatures and pressures to ensure the desired products are formed.

    Major Products: The major products depend on the type of reaction.

Scientific Research Applications

N4-Phenyl-2,4-pyridinediamine phosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N4-Phenyl-2,4-pyridinediamine phosphate involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The compound may also interact with cellular pathways, influencing processes such as cell signaling and metabolism .

Comparison with Similar Compounds

N4-Phenyl-2,4-pyridinediamine phosphate can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of the pyridine ring, phenyl group, and phosphate moiety, which confer specific chemical and biological properties.

Properties

IUPAC Name

4-N-phenylpyridine-2,4-diamine;phosphoric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3.H3O4P/c12-11-8-10(6-7-13-11)14-9-4-2-1-3-5-9;1-5(2,3)4/h1-8H,(H3,12,13,14);(H3,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWAAQHWNBBZPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(=NC=C2)N.OP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N3O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57266589
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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